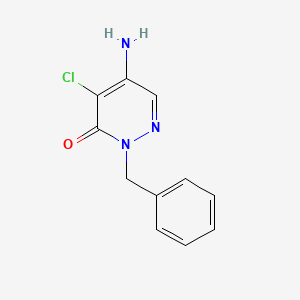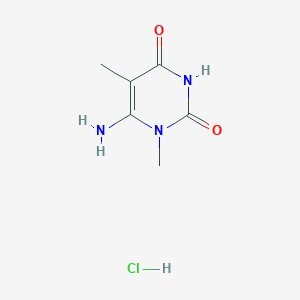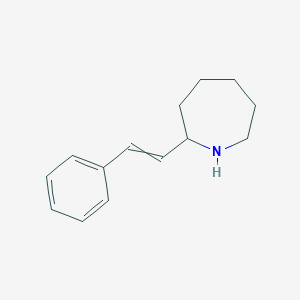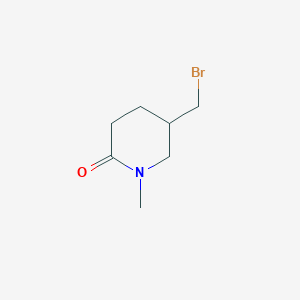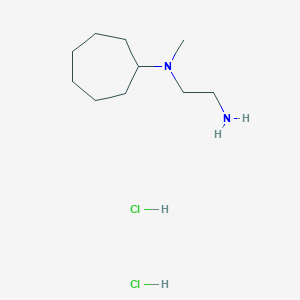
N-(2-aminoethyl)-N-methylcycloheptanamine dihydrochloride
Vue d'ensemble
Description
N-(2-aminoethyl)-N-methylcycloheptanamine dihydrochloride (NAMCHC) is a cyclic amine compound that has been studied for its various applications in scientific research. It is a derivative of the cycloheptanamine family, which is composed of seven-membered nitrogen-containing heterocyclic compounds. NAMCHC has a wide range of potential uses, including as an intermediate in the synthesis of novel drugs and as a tool for studying biological processes. We will also discuss potential future directions for the use of NAMCHC.
Applications De Recherche Scientifique
Chemical Reactivity and Synthesis
- N-(2-aminoethyl)-N-methylcycloheptanamine dihydrochloride demonstrates chemical reactivity conducive to forming N-alkyl carbamoylimidazoles, which are useful as substitutes for alkyl isocyanates in various synthesis processes (Duspara et al., 2012).
Enzyme Inhibition Studies
- This compound has been used in in vitro studies as a potential inhibitor in the context of enzyme reactions, particularly focusing on N-methyltransferase activities. These studies are crucial for understanding enzyme mechanisms and for drug discovery (Domino, 1976).
Analytical and Characterization Techniques
- N-(2-aminoethyl)-N-methylcycloheptanamine dihydrochloride is also significant in analytical chemistry, especially for the characterization and identification of new psychoactive substances. It aids in understanding the chemical structure and properties of such substances (Wallach et al., 2016).
Aminocyclitol Antibiotic Synthesis
- In the field of microbiology, derivatives of N-(2-aminoethyl)-N-methylcycloheptanamine dihydrochloride are studied for their roles in the enzymatic synthesis of aminoglycoside antibiotics. This research has implications for developing new antibiotics and understanding bacterial resistance (Walker, 2002).
Novel Aminoboration Reactions
- Copper-catalyzed aminoboration reactions involving derivatives of this compound are explored for synthesizing (borylmethyl)cyclopropylamines, which are valuable in pharmaceutical research, particularly in the development of antidepressants (Sakae et al., 2014).
Mécanisme D'action
Mode of Action
The exact mode of action of N-(2-aminoethyl)-N-methylcycloheptanamine dihydrochloride is currently unknown . It’s likely that the compound interacts with its targets, leading to changes in cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2-aminoethyl)-N-methylcycloheptanamine dihydrochloride . These factors could include pH, temperature, presence of other compounds, and specific conditions within the body.
Propriétés
IUPAC Name |
N'-cycloheptyl-N'-methylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-12(9-8-11)10-6-4-2-3-5-7-10;;/h10H,2-9,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNRLOJAPWBKHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1CCCCCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-N-methylcycloheptanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(Tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1383202.png)
